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Compound of Interest

(3-(2-Nitrophenyl)isoxazol-5-
Compound Name:

yl)methanol
CAS No.: 325744-47-6
Cat. No.: B1432308

Get Quote

Executive Summary

In drug discovery and organic synthesis, the molecular formula C10H8N204 represents a
critical chemical space containing isomers with vastly different pharmacophores. While they
share an identical molecular weight of 220.18 g/mol , the structural divergence between
heterocyclic aromatics (e.g., nitroindoles) and cyclic imides (e.g., nitrophenylsuccinimides)
dictates distinct solubility, reactivity, and biological affinity profiles.

This guide moves beyond basic stoichiometry to provide a rigorous technical analysis of these
isomers, focusing on their synthesis, spectral differentiation, and purification.

Part 1: The Chemometric Landscape

Before isolating specific isomers, one must understand the constraints imposed by the formula
itself.

Fundamental Properties
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Property Value Technical Implication

Stoichiometric baseline for
Molecular Formula C10HsN204 )

elemental analysis.[1]

Monoisotopic mass for MS
Molecular Weight 220.18 g/mol identification (

)[1]

Calculated as

.[1] Indicates high aromaticity
Degree of Unsaturation 8

or multiple ring systems (e.g.,
benzene ring + imide ring +

nitro group).

Elemental Composition

C (54.55%), H (3.66%), N
(12.72%), O (29.07%)

High oxygen content suggests
polar functional groups (esters,

nitro, imides).

Isomer Classification Strategy

The high degree of unsaturation (DoU = 8) typically forces the structure into one of two

dominant scaffolds:

» Bicyclic Heterocycles: Indole derivatives where the nitro and ester groups are substituents

on the fused ring system.[1]

o N-Substituted Cyclic Imides: A phenyl ring attached to a succinimide ring, with a nitro group

providing the remaining unsaturation.[1]

© 2026 BenchChem. All rights reserved.

2/9

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Decanal
https://pubchem.ncbi.nlm.nih.gov/compound/Decanal
https://pubchem.ncbi.nlm.nih.gov/compound/Decanal
https://pubchem.ncbi.nlm.nih.gov/compound/Decanal
https://pubchem.ncbi.nlm.nih.gov/compound/Decanal
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432308?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

C10H8N204 (DoU = 8)

Scaffold B: N-Substituted Imide
(Succinimide Core)

Scaffold A: Heterocyclic Aromatic
(Indole Core)

N-(2-Nitrophenyl)succinimide

Methyl 6-nitroindole-2-carboxylate Methyl 5-nitroindole-2-carboxylate N-(4-Nitrophenyl)succinimide
(Chiral Conformation)

(DNA Alkylator Precursor) (Regioisomer) (Achiral, C2/c Space Group)

Click to download full resolution via product page

Figure 1: Structural hierarchy of CLOH8N204 isomers, distinguishing between fused
heterocycles and N-aryl imides.[1]

Part 2: Isomer Case Studies & Synthesis
Isomer A: Methyl 6-nitroindole-2-carboxylate

This compound is a vital intermediate in the synthesis of DNA-alkylating agents (e.g., CC-1065
analogs). The indole core provides a flat topology for DNA intercalation.[1]

e Structure: Indole ring substituted with a methyl ester at C2 and a nitro group at C6.[1]
o Key Feature: The NH proton on the indole ring is highly acidic (

in DMSO) and exchangeable.[1]

Validated Synthesis Protocol (Dehydrogenation Route)

Principle: Synthesis often starts from the reduced indoline precursor to control regioselectivity,
followed by oxidation (aromatization).[1]

 Starting Material: 6-Nitroindoline-2-carboxylic acid (derived from L-phenylalanine via
nitration).[1][2]

« Esterification: Reflux with Methanol/H2SOa to yield Methyl 6-nitroindoline-2-carboxylate.
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» Oxidation (Aromatization):
o Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or MnO2.[1]
o Conditions: Reflux in Toluene or Benzene for 2-4 hours.[1]

o Mechanism:[1][3][4][5][6] DDQ abstracts hydride ions from the C2-C3 positions, restoring
aromaticity.[1]

 Purification: Recrystallization from Methanol.

Isomer B: N-(4-Nitrophenyl)succinimide

Unlike the indole, this isomer contains a saturated succinimide ring linked to a nitrobenzene. It
is often used in polymer chemistry and as a probe for dipole-dipole interactions in
crystallography.[1]

o Structure: A 4-nitrophenyl group attached to the nitrogen of a succinimide (pyrrolidine-2,5-
dione) ring.[1][7]

o Key Feature: Lack of aromaticity in the heterocyclic ring (succinimide is non-aromatic).[1]

Validated Synthesis Protocol (Cyclodehydration)

Principle: Condensation of an anhydride with an amine, followed by ring closure.[1]
e Reactants: Succinic anhydride (1 eq) + 4-Nitroaniline (1 eq).

 Intermediate Formation: React in Toluene/Acetic Acid to form N-(4-nitrophenyl)succinamic
acid.[1]

e Cyclization:
o Reagent: Acetyl chloride or Acetic anhydride with Sodium Acetate.[1]
o Conditions: Reflux at 90°C for 3 hours.

o Work-up: Pour into ice water; the imide precipitates due to low aqueous solubility.[1]
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Part 3: Analytical Differentiation (The "Fingerprint")

Distinguishing these isomers requires targeting the specific hybridization of the carbon atoms

and the environment of the protons.

Nuclear Magnetic Resonance (NMR) Profiling

The most definitive method for differentiation is *H-NMR.[1]

Methyl 6-nitroindole-2- N-(4-
Feature . C
carboxylate Nitrophenyl)succinimide
) Present: Broad singlet Absent: No exchangeable
NH Signal
10.0-12.0 ppm (Indole NH).[1] protons.
Multiplet:

Aliphatic Region

Singlet:

3.9 ppm (OCHs ester).[1]

2.8-3.0 ppm (Succinimide -
CH2-CH2-).[1]

Aromatic Region

Complex pattern (3 protons on

benzene ring, 1 on pyrrole).[1]

Symmetric AABB' system (4
protons on p-nitrophenyl ring).

[1]

Carbonyl (

)

Single signal

161 ppm (Ester).[1]

Two equivalent signals

176 ppm (Imide C=0).[1]

Mass Spectrometry (Fragmentation Logic)

While the parent ion (

220) is identical, fragmentation pathways (MS/MS) reveal the structure.

¢ Indole Isomer:

o Loss of

(31 Da)
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1]

o Loss of

(59 Da)
Nitroindole cation (
161).[1]

e Succinimide Isomer:
o Cleavage of the N-C bond between rings.[1]
o Characteristic loss of the succinimide ring or CO fragments.[1]

Part 4: Experimental Workflow for Isomer
Identification

If presented with an unknown sample of CLOH8N204, follow this self-validating decision tree.

ID: Nitroindole Ester
ID: Nitrophenylsuccinimide

Singlet (~3.9 ppm)
+ NH Signal

1H-NMR Analysi —
Insoluble ; naysis Check 2.0-4.0 ppm
(DMSO-dé) .
Multiplet (2.8 ppm)
No NH

Soluble
(Indicates Acid)

Unknown Sample
(C10H8N204)

Solubility Test
(NaHCO3)

Click to download full resolution via product page

Figure 2: Analytical decision matrix for identifying CLOH8N204 isomers based on solubility and
NMR signatures.

Protocol: Rapid Thin Layer Chromatography (TLC)
Differentiation

Objective: Differentiate isomers based on polarity without expensive instrumentation.[1]
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Stationary Phase: Silica Gel 60 F254 plates.

Mobile Phase: Dichloromethane : Methanol (95:5).[1]

Visualization: UV Light (254 nm).

Expected Results:
o N-(4-Nitrophenyl)succinimide: Lower polarity (
) due to lack of H-bond donors.[1]

o Methyl 6-nitroindole-2-carboxylate: Higher polarity (
) due to the Indole NH H-bond donor capability.[1]
References
¢ Synthesis of Nitroindoles

o T. Yamato et al. "Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of
Indoline-2-carboxylic Acid."[1] ResearchGate.[1]

o Crystallography of Succinimides

o Glidewell, C., et al. "Three isomeric N-(nitrophenyl)succinimides: isolated molecules,
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Crystallographica Section C.

o Chemical Properties & Safety (PubChem)

o National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID
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o "Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol."
ACS Physical Chemistry Au.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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